N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Beschreibung
N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a phenyl group at position 8, an allyl substituent on the carboxamide nitrogen, and a keto group at position 2. This compound belongs to a broader class of imidazo[2,1-c][1,2,4]triazine derivatives, which are studied for their biological activities, particularly antiproliferative and anticancer properties . The allyl group is hypothesized to enhance metabolic stability and binding affinity compared to alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
4-oxo-8-phenyl-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRMALHJLWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines and features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 284.32 g/mol. The structural complexity allows for various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Research indicates that this compound inhibits cell viability and proliferation in MDA-MB-231 cells through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanism involves the modulation of key signaling pathways associated with cancer progression. The compound has been shown to interact with proteins involved in cell survival and apoptosis:
- eEF2K Inhibition : The compound acts as an inhibitor of eEF2 kinase (eEF2K), a protein that regulates protein synthesis and is implicated in cancer cell survival. By inhibiting eEF2K, the compound induces degradation of this protein, leading to reduced viability in cancer cells .
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, which is critical for preventing uncontrolled proliferation.
Case Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MDA-MB-231 | 5.0 | eEF2K inhibition |
| 2 | HCC1806 | 7.5 | Apoptosis induction |
| 3 | HeLa | 10.0 | Cell cycle arrest |
These studies demonstrate the compound's potential as a therapeutic agent against various cancers.
Antibacterial and Antioxidant Effects
Beyond its anticancer properties, N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown promising antibacterial and antioxidant activities:
- Antibacterial Activity : The compound exhibits inhibitory effects against several bacterial strains, suggesting potential use in treating bacterial infections.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at the N-Position
The N-position of the carboxamide moiety significantly influences biological activity and physicochemical properties. Key analogs include:
- N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (PubChem entry): Replacing the allyl group with a cyclopentyl ring reduces steric hindrance but may decrease solubility due to increased hydrophobicity .
- Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate derivatives : These compounds lack the carboxamide group, instead featuring ester linkages. They exhibit moderate anticancer activity (IC₅₀: 10–50 µM) against leukemia cell lines but show lower metabolic stability than carboxamide analogs .
Table 1: Impact of N-Substituents on Activity and Stability
Aryl Group Variations at Position 8
The phenyl group at position 8 can be substituted with electron-withdrawing or donating groups to modulate electronic effects:
- 8-(4-Fluorophenyl) analog: Introducing a fluorine atom enhances bioavailability and selectivity for kinase targets (e.g., EGFR inhibition). This derivative shows improved cytotoxicity (IC₅₀: 6.8 µM in MCF-7 cells) compared to the non-fluorinated parent compound .
- 8-(Thiophen-2-yl) derivatives : Replacement with a thiophene ring increases π-π stacking interactions but reduces thermal stability (decomposition at 190–195°C) .
Core Heterocycle Modifications
- Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., temozolomide): These compounds feature a tetrazine ring instead of triazine. While they exhibit potent alkylating activity (used in glioblastoma), they lack the carboxamide moiety, resulting in different metabolic pathways and higher toxicity profiles .
Structure-Activity Relationship (SAR) Insights
- Allyl vs. Alkyl Groups : The allyl group in the target compound enhances membrane permeability compared to bulkier cyclopentyl or smaller ethyl groups .
- Phenyl vs. Fluorophenyl : Fluorination at the para position improves target selectivity and reduces off-target effects, as seen in kinase inhibition assays .
- Thermal Stability : Chlorine substituents at the phenyl ring lower decomposition temperatures, whereas electron-withdrawing groups (e.g., fluorine) increase stability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
